molecular formula C14H19Cl2NO B8003347 4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine

4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine

Cat. No.: B8003347
M. Wt: 288.2 g/mol
InChI Key: AEMKHASABZGBQV-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a 3,5-dichlorophenyl group and a hydroxy group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine typically involves the reaction of 3,5-dichlorobenzyl chloride with iso-propylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The intermediate product is then subjected to hydrolysis to introduce the hydroxy group at the 4-position of the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxy group, yielding a fully saturated piperidine derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3,5-dichlorophenyl)-4-oxopiperidine.

    Reduction: Formation of 4-(3,5-dichlorophenyl)-1-iso-propylpiperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the dichlorophenyl moiety play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dichlorophenyl)-4-oxopiperidine: Similar structure but with a ketone group instead of a hydroxy group.

    4-(3,5-Dichlorophenyl)-1-iso-propylpiperidine: Lacks the hydroxy group, resulting in different chemical properties.

    N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A structurally related compound with different biological activities.

Uniqueness

4-(3,5-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine is unique due to the presence of both the hydroxy group and the dichlorophenyl moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(3,5-dichlorophenyl)-1-propan-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO/c1-10(2)17-5-3-14(18,4-6-17)11-7-12(15)9-13(16)8-11/h7-10,18H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMKHASABZGBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(C2=CC(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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